3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine

Medicinal Chemistry Lipophilicity ADME Properties

3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine (CAS 98555-22-7) is a heterocyclic compound with the molecular formula C8H7N3S2 and a molecular weight of 209.29 g/mol, serving as a 5-amino-1,2,4-thiadiazole core functionalized at the 3-position with a phenylsulfanyl group. It is a member of the 1,2,4-thiadiazole class, a privileged scaffold in medicinal chemistry and agrochemical research due to its diverse biological activities.

Molecular Formula C8H7N3S2
Molecular Weight 209.3 g/mol
CAS No. 98555-22-7
Cat. No. B3176255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine
CAS98555-22-7
Molecular FormulaC8H7N3S2
Molecular Weight209.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NSC(=N2)N
InChIInChI=1S/C8H7N3S2/c9-7-10-8(11-13-7)12-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11)
InChIKeyUHIVUPYOCJTORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine (CAS 98555-22-7) for Research Procurement: Properties & Core Chemistry


3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine (CAS 98555-22-7) is a heterocyclic compound with the molecular formula C8H7N3S2 and a molecular weight of 209.29 g/mol, serving as a 5-amino-1,2,4-thiadiazole core functionalized at the 3-position with a phenylsulfanyl group [1]. It is a member of the 1,2,4-thiadiazole class, a privileged scaffold in medicinal chemistry and agrochemical research due to its diverse biological activities [2]. The compound's key computable properties include an XLogP3-AA of 2.8, a Topological Polar Surface Area (TPSA) of 51.8 Ų, and one hydrogen bond donor [3].

Why 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine Cannot Be Generically Substituted in SAR Studies


Substitution with a close analog like 3-phenyl-1,2,4-thiadiazol-5-amine (CAS 17467-15-1) or 5-amino-3-benzylthio-1,2,4-thiadiazole (CAS 83757-08-8) is not a functionally neutral decision. The presence of the sulfur linker (S-phenyl) in the target compound fundamentally alters its physicochemical and electronic profile compared to a direct C-phenyl linkage or an extended S-benzyl group. This linker introduces increased conformational flexibility and a distinct electron density distribution across the heterocyclic ring, which is a critical determinant for binding interactions and metabolic stability [1]. These differences manifest in quantifiable property changes, such as increased lipophilicity (XLogP3) and altered polar surface area, which directly impact solubility, membrane permeability, and off-target binding profiles. As the 1,2,4-thiadiazole class is highly sensitive to substitution patterns for activity [2], empirical data is essential for accurate structure-activity relationship (SAR) interpretation.

Quantitative Differentiation of 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine from Structural Analogs


Physicochemical Differentiation: Impact of the Thioether Linker on Lipophilicity

The target compound exhibits a significantly higher calculated partition coefficient (XLogP3-AA = 2.8) compared to its direct C-phenyl analog, 3-phenyl-1,2,4-thiadiazol-5-amine (CAS 17467-15-1), which has a computed LogP of 1.79 [1][2]. This quantitative difference arises from the replacement of a direct carbon-carbon bond with a thioether (C-S-C) linkage.

Medicinal Chemistry Lipophilicity ADME Properties

Comparative Topological Polar Surface Area (TPSA) of 1,2,4-Thiadiazole Derivatives

The target compound possesses a Topological Polar Surface Area (TPSA) of 51.8 Ų, as reported by multiple chemical vendors . This is marginally higher than the TPSA of the C-phenyl analog, 3-phenyl-1,2,4-thiadiazol-5-amine, which is calculated to be 38.9 Ų [1]. The difference is attributable to the additional sulfur atom in the thioether linker.

Computational Chemistry Drug Design Oral Bioavailability

Solid-State Property Differentiation: Melting Point vs. S-Benzyl Analog

The target compound's melting point is reported as 154-156 °C [1], which is significantly lower than that of its S-benzyl analog, 3-(benzylsulfanyl)-1,2,4-thiadiazol-5-amine (CAS 83757-08-8), which has a melting point of 193-196 °C . This indicates weaker crystal lattice energy, a factor that can influence purification and formulation.

Process Chemistry Crystallization Purification

Molecular Weight and Heavy Atom Count for Detection and Assay Design

With a molecular weight of 209.29 g/mol and 13 heavy atoms, the target compound is measurably heavier and contains an additional sulfur atom compared to the C-phenyl analog (177.23 g/mol, 12 heavy atoms) [1]. This difference is critical for analytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS).

Analytical Chemistry LC-MS Assay Development

Defined Application Scenarios for 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine in Scientific Research


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Lipophilic Linkers

This compound is ideally suited for SAR studies aimed at exploring the impact of a thioether linker on biological activity. Its significantly higher lipophilicity (XLogP3-AA = 2.8) and altered TPSA (51.8 Ų) compared to the direct C-phenyl analog [1] make it a precise tool for investigating the role of linker chemistry in modulating target binding, cellular permeability, and metabolic stability. This data directly supports the design of next-generation analogs with improved ADME profiles.

Analytical Chemistry & Bioanalysis: Development of LC-MS/MS Quantitation Methods

The unique physicochemical signature of 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine—specifically its molecular weight of 209.29 g/mol and the distinctive isotopic pattern of its two sulfur atoms [1]—enables its use as a well-defined standard for developing and validating sensitive LC-MS/MS assays. It serves as a high-purity reference standard (typically 95-98% purity ) for quantifying related 1,2,4-thiadiazole derivatives in complex biological samples, ensuring robust and interference-free detection.

Process Chemistry: Optimization of Crystallization and Purification Protocols

The reported melting point of 154-156 °C, which is significantly lower than that of structurally similar S-benzyl derivatives [1], provides a practical advantage in process chemistry. This property suggests that crystallization conditions may be more readily optimized compared to higher-melting analogs, potentially leading to more efficient and cost-effective purification workflows for the compound and its derivatives.

Agricultural Chemistry: A Structural Motif for Novel Agrochemical Design

The 1,2,4-thiadiazole core is a known pharmacophore for the development of nematicides, fungicides, and herbicides [1]. As a specific, functionalized building block, 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine provides a starting point for synthesizing new patentable chemical series. Its defined physicochemical properties (LogP, TPSA) offer a predictable baseline for designing compounds with favorable environmental fate and plant uptake characteristics, which is critical in agrochemical discovery.

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